![molecular formula C9H4N2O2S B13183549 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₄N₂O₂S. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system combining a thiophene ring fused to a pyridine ring. The presence of a cyano group at the 4-position and a carboxylic acid group at the 7-position further defines its chemical identity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid has been explored for its potential in various scientific research applications:
Mécanisme D'action
The mechanism by which 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. For instance, as a kinase inhibitor, it can interfere with the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target protein .
Comparaison Avec Des Composés Similaires
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties compared to the simpler pyridinecarboxylic acids. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C9H4N2O2S |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
4-cyanothieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H4N2O2S/c10-3-5-4-11-7(9(12)13)8-6(5)1-2-14-8/h1-2,4H,(H,12,13) |
Clé InChI |
ZWOOEZDYTXLGLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=CN=C2C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


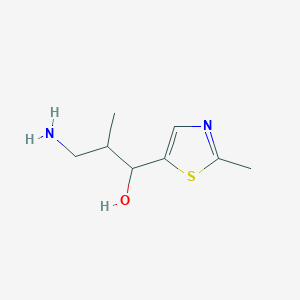
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
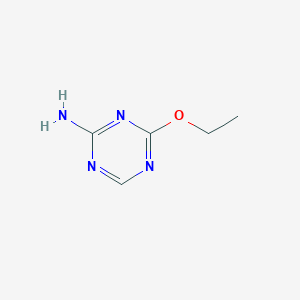

![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)


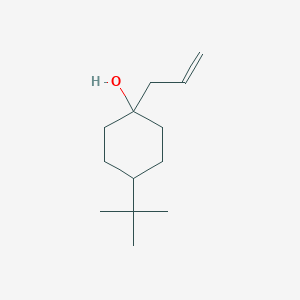
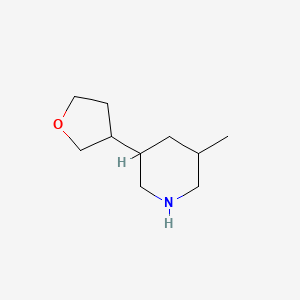
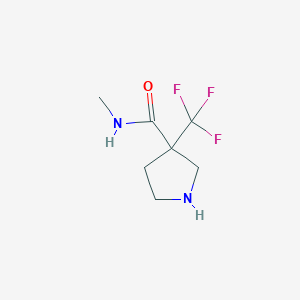
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
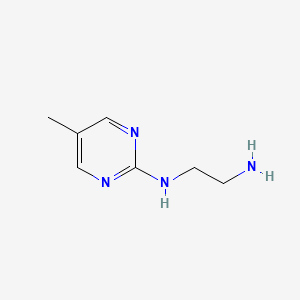
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)

